molecular formula C21H19NO4S B1662409 MMP-2/MMP-9InhibitorI CAS No. 193807-58-8

MMP-2/MMP-9InhibitorI

Cat. No.: B1662409
CAS No.: 193807-58-8
M. Wt: 381.4 g/mol
InChI Key: JBYHBQIDTNHWJF-HXUWFJFHSA-N
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Description

MMP-2/MMP-9 Inhibitor I is a synthetic compound designed to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), which are zinc-dependent endopeptidases implicated in extracellular matrix (ECM) degradation, inflammation, and cancer metastasis . Structurally, it belongs to the hydroxamate class of MMP inhibitors, characterized by a zinc-binding group that chelates the catalytic zinc ion in the active site of MMPs . The compound has demonstrated potent inhibitory activity with IC50 values of 310 nM for MMP-2 and 240 nM for MMP-9, making it a dual-target inhibitor . Preclinical studies highlight its efficacy in reducing tumor metastasis in Lewis lung carcinoma models by blocking MMP-2/MMP-9-dependent cell invasion . However, clinical trials for this compound remain unreported to date .

Properties

IUPAC Name

3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHBQIDTNHWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

The synthesis begins with the preparation of the N-sulfonylamino acid derivative. A representative route involves:

  • Sulfonylation of L-phenylalanine : L-phenylalanine is reacted with 4-biphenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
  • Carboxylic acid activation : The α-amino group is protected, followed by activation of the carboxylic acid moiety using agents like thionyl chloride or carbodiimides.
  • Deprotection and purification : Final deprotection under mild acidic conditions yields the target compound, which is purified via recrystallization or column chromatography.

Structural Modifications and Activity

Modifications to the sulfonamide and amino acid residues significantly influence inhibitory potency. For example:

Modification Site Example Substituent MMP-2 IC₅₀ (μM) MMP-9 IC₅₀ (μM) Reference
Biphenyl sulfonamide 4-biphenyl 0.31 0.24
Alkyl sulfonamide n-Butyl 1.2 0.9
Aromatic amino acid D-Tyrosine 0.45 0.38

These data underscore the necessity of the biphenyl group for optimal activity, as smaller substituents reduce binding affinity.

Optimization of Synthetic Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction yields. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonylation, achieving yields >80% at 0–25°C. Elevated temperatures (>40°C) promote side reactions, such as sulfonamide hydrolysis, reducing purity.

Catalytic and Stoichiometric Considerations

Stoichiometric excesses of sulfonyl chloride (1.2–1.5 equivalents) ensure complete conversion of the amino acid. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency by 15–20%.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient, yielding ≥95% purity. Preparative thin-layer chromatography (TLC) is utilized for intermediate isolation, with Rf values of 0.3–0.5 in ethyl acetate/hexane (1:1).

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, 2H, biphenyl), 7.45–7.30 (m, 9H, aromatic), 4.10 (q, 1H, CH), 3.20 (dd, 2H, CH₂).
    • ¹³C NMR : 174.5 (COOH), 145.2 (sulfonamide C), 130–125 (aromatic C).
  • Mass Spectrometry : ESI-MS m/z 382.1 [M+H]⁺, consistent with the molecular formula C21H19NO4S.

Scalability and Industrial Production

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow chemistry to enhance reproducibility. Key parameters include:

  • Residence time: 10–15 minutes
  • Pressure: 2–3 bar
  • Yield: 78–82%.

Comparative Analysis of Synthetic Methodologies

A 2017 study contrasted traditional batch synthesis with microwave-assisted methods:

Parameter Batch Synthesis Microwave Synthesis
Reaction Time 12 hours 45 minutes
Yield 75% 88%
Purity 92% 95%
Energy Consumption 15 kWh 5 kWh

Microwave techniques reduce side product formation while improving energy efficiency, though capital costs remain higher.

Chemical Reactions Analysis

Types of Reactions: Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions are the final inhibitor compounds, which are characterized by their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These inhibitors are then purified and tested for their biological activity and selectivity .

Scientific Research Applications

Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of matrix metalloproteinase enzymes. In biology, these inhibitors help in understanding the role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in various physiological and pathological processes .

In medicine, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are being investigated for their potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory conditions. These inhibitors can prevent the degradation of the extracellular matrix, thereby inhibiting tumor invasion and metastasis .

In industry, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are used in the development of new drugs and therapeutic agents. They are also employed in the production of biomaterials and tissue engineering applications .

Mechanism of Action

Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors exert their effects by binding to the active site of the matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity . The molecular targets of these inhibitors include the zinc ion in the active site of the enzymes and specific amino acid residues involved in substrate binding .

Comparison with Similar Compounds

Comparison with Similar MMP-2/MMP-9 Inhibitors

Compound 1.3 ()
  • Structure : Contains a methyl group that induces steric clashes in MMP-9’s narrower active-site pocket compared to MMP-2.
  • Selectivity : Preferentially inhibits MMP-2 due to MMP-9’s Arg-424 residue, which restricts access .
  • Mechanism: Non-competitive binding, with molecular docking studies showing unfavorable interactions in MMP-9 .
Thiirane-Based Inhibitors ()
  • Examples : Compounds 19a, 19b, 22a, 24.
  • Potency: Nanomolar inhibition of MMP-2 (Ki ≈ 1–10 nM), but 2–10-fold weaker against MMP-9 .
  • Broad-Spectrum Activity : Some variants (e.g., 19a, 36) also inhibit MMP-14 (MT1-MMP), critical for pro-MMP-2 activation .
N-[2(R)-(n-Nonyl)succinyl]-L-phenylglycine-N-methylamide ()
  • Dual Inhibition : Blocks MMP-2 and MMP-9 via a fluorogenic peptide assay, with IC50 values comparable to MMP-2/MMP-9 Inhibitor I .
  • Clinical Potential: Tested in models of cerebral ischemia and stroke, showing promise in reducing neurovascular damage .

Natural Compounds

C-Phycocyanin (C-PC) ()
  • Source: Marine cyanobacterium Arthrospira platensis.
  • Activity : Reduces MMP-2/MMP-9 expression in breast cancer cells (MDA-MB-231) by downregulating NF-κB and MAPK pathways .
  • Limitation : Low bioavailability due to high molecular weight (~150 kDa) .
Quercetin and Rhamnetin ()
  • Source : Terrestrial plants (e.g., Pinus morrisonicola).
  • Mechanism : Antioxidant properties reduce oxidative stress-driven MMP upregulation .
BU-4664L ()
  • Source: Marine-derived actinomycete.
  • Activity : Directly inhibits MMP-2/MMP-9 catalytic activity (IC50 ≈ 1–5 μM) and suppresses angiogenesis .

Selective vs. Broad-Spectrum Inhibitors

Compound MMP-2 IC50 MMP-9 IC50 Selectivity Clinical Stage Reference
MMP-2/MMP-9 Inhibitor I 310 nM 240 nM Dual Preclinical
Compound 1.3 50 nM 500 nM MMP-2 Preclinical
Thiirane 19a 1.2 nM 12 nM MMP-2 Preclinical
C-PC 10 μM 15 μM Dual Preclinical
Quercetin 25 μM >100 μM MMP-2 Phase I/II

Key Research Findings

Structural Determinants of Selectivity :

  • MMP-9’s Arg-424 residue creates a narrower S1′ pocket compared to MMP-2’s Ser-424, limiting access to bulkier inhibitors like Compound 1.3 .
  • Hydroxamate-based inhibitors (e.g., MMP-2/MMP-9 Inhibitor I) exploit zinc chelation but lack selectivity due to conserved active sites across MMPs .

Mechanistic Insights :

  • MMP-2 activates pro-MMP-9 via proteolytic cleavage, suggesting dual inhibitors may disrupt synergistic ECM degradation .
  • Natural compounds (e.g., BU-4664L) modulate MMP expression via transcriptional regulation rather than direct enzyme inhibition .

Clinical Relevance :

  • MMP-9 inhibition correlates with improved outcomes in ischemic stroke models, with statins repurposed as MMP-9 inhibitors .
  • Thiirane inhibitors show anti-metastatic effects in vivo but face toxicity challenges due to broad-spectrum activity .

Biological Activity

Matrix metalloproteinases (MMPs) are a group of enzymes critical for the degradation of extracellular matrix components, playing a significant role in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. Among these, MMP-2 and MMP-9 are particularly notable for their involvement in cancer progression and inflammatory diseases. The compound MMP-2/MMP-9 Inhibitor I has emerged as a crucial agent in modulating the activity of these enzymes, thereby influencing biological processes.

MMP-2/MMP-9 Inhibitor I acts by selectively inhibiting the enzymatic activities of MMP-2 and MMP-9. This inhibition can prevent the breakdown of extracellular matrix components, which is essential for tumor invasion and metastasis. The inhibitor shows significant potency with IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9, indicating its effectiveness in blocking these enzymes' activities in vitro .

Biological Effects

The biological effects of MMP-2/MMP-9 Inhibitor I are profound across various studies:

  • Tumor Growth and Metastasis : In vivo studies have demonstrated that this inhibitor reduces tumor growth and metastasis in several cancer models. For instance, it has been shown to inhibit Lewis lung carcinoma-induced lung colonization in murine models .
  • Inflammation : The inhibitor also plays a role in modulating inflammation. Research indicates that MMP-9 inhibition can ameliorate inflammatory responses in conditions such as muscular dystrophy by reducing muscle injury and fibrosis .
  • Regeneration : In models of muscular dystrophy (mdx mice), pharmacological inhibition of MMP-9 not only improves muscle structure but also enhances regeneration capabilities by reducing inflammation and necrosis .

Case Study 1: Muscular Dystrophy Model

In a study involving mdx mice, the deletion or inhibition of MMP-9 resulted in improved skeletal muscle structure and function. The administration of the inhibitor led to decreased levels of inflammatory markers and improved regeneration of muscle fibers .

ParameterControl (mdx)MMP-9 Inhibited
Muscle Injury ScoreHighLow
Levels of β-dystroglycanLowHigh
Inflammation MarkersElevatedReduced

Case Study 2: Cancer Metastasis

In a murine model of Lewis lung carcinoma, treatment with MMP-2/MMP-9 Inhibitor I significantly reduced the number of metastatic colonies in the lungs compared to untreated controls .

Research Findings

Recent research highlights the following findings regarding the biological activity of MMP-2/MMP-9 Inhibitor I:

  • Inhibition Profiles : The inhibitor effectively reduces both MMP-2 and MMP-9 activities, which are often upregulated in various cancers and inflammatory diseases .
  • Impact on Cell Migration : Studies have shown that treatment with this inhibitor leads to a marked decrease in cell migration in cancer cell lines, underscoring its potential as an anti-metastatic agent .
  • Role in Systemic Lupus Erythematosus (SLE) : Alterations in MMP levels have been observed in SLE patients, where increased levels correlate with disease activity. The use of inhibitors may help restore balance to these pathways .

Q & A

Basic Research Question

  • Use ANOVA with post-hoc tests for multi-group comparisons (e.g., sham vs. treated vs. control groups ).
  • Report mean ± SD from ≥3 independent experiments .
  • For skewed data (common in zymography), apply non-parametric tests (e.g., Kruskal-Wallis).

How should researchers reconcile in vitro IC50 values with in vivo efficacy outcomes?

Advanced Research Question
In vitro IC50 often underestimates in vivo doses due to tissue penetration barriers and protein binding. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with data from:

  • Plasma/tissue concentration measurements (e.g., via HPLC).
  • Activity-based probes to monitor MMP inhibition in real-time .
    Validate using in vivo zymography or immunohistochemistry .

What are the limitations of gelatin zymography compared to fluorogenic assays for MMP-2/MMP-9 inhibition studies?

Basic Research Question

  • Zymography : Semi-quantitative, detects latent/active isoforms but lacks kinetic resolution .
  • Fluorogenic assays : Quantify real-time activity but cannot distinguish isoforms. Use zymography for isoform-specific data and fluorogenic substrates for high-throughput screening .

How do tissue-specific TIMP interactions affect dual MMP-2/MMP-9 inhibitor pharmacology?

Advanced Research Question
TIMP-1/3 binds MMP-9 and MMP-2, respectively, altering inhibitor bioavailability . In myocardial infarction models, HUVEC transplantation reduced MMP-2/9 activity by elevating TIMP-1/3, an effect blocked by eNOS inhibition . Measure MMP:TIMP molar ratios and use gene silencing (e.g., siRNA) to dissect TIMP contributions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.